

Spectroscopic Data of 4-Hydroxy-2,2-dimethylcyclohexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2,2-dimethylcyclohexanone

Cat. No.: B189806

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Hydroxy-2,2-dimethylcyclohexanone** (CAS No. 123214-39-1). In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools to present and interpret the infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted spectral data, standardized experimental protocols for data acquisition, and in-depth interpretations grounded in fundamental spectroscopic principles. The causality behind spectral features is explained to provide field-proven insights into the structural characterization of this and similar molecules.

Introduction

4-Hydroxy-2,2-dimethylcyclohexanone is a bifunctional organic molecule containing both a ketone and a hydroxyl group. Its structure, featuring a stereocenter at the carbon bearing the hydroxyl group and a quaternary carbon adjacent to the carbonyl, presents an interesting case for spectroscopic analysis. Understanding the distinct spectroscopic signatures is paramount for its identification, purity assessment, and for monitoring its transformations in synthetic

chemistry, which is of significant interest in the fields of medicinal chemistry and materials science.

This guide provides a detailed, albeit predictive, spectroscopic characterization of **4-Hydroxy-2,2-dimethylcyclohexanone**. The data herein is generated from validated computational models due to the current lack of available experimental spectra in the public domain. The interpretations are based on established principles of organic spectroscopy, providing a robust framework for understanding the relationship between the molecular structure and its spectral output.

Figure 1: Structure of **4-Hydroxy-2,2-dimethylcyclohexanone**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **4-Hydroxy-2,2-dimethylcyclohexanone** is characterized by the presence of a strong carbonyl (C=O) stretch and a broad hydroxyl (O-H) stretch.

Predicted IR Data

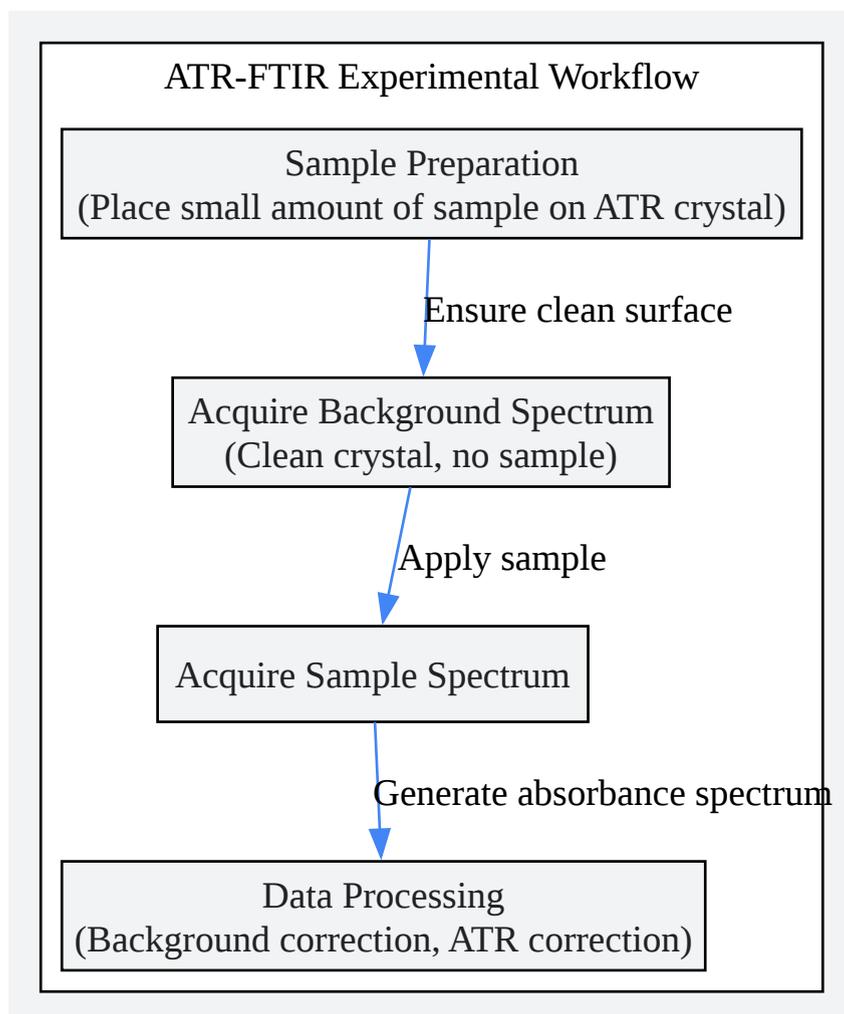
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (alcohol)
2950-2850	Strong	C-H stretch (alkane)
~1715	Strong, Sharp	C=O stretch (ketone)
~1465	Medium	CH ₂ bend
~1370	Medium	CH ₃ bend (gem-dimethyl)
~1100	Medium	C-O stretch (alcohol)

Note: This data is predicted and may vary from experimental values.

Interpretation of the IR Spectrum

The most diagnostic absorptions in the predicted IR spectrum are the O-H and C=O stretching frequencies. The broadness of the O-H stretching band around 3400 cm^{-1} is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the molecules.[1][2] The strong, sharp absorption at approximately 1715 cm^{-1} is characteristic of a carbonyl group in a six-membered ring, which is typical for cyclohexanones.[3] The presence of both of these peaks is a strong indicator of the hydroxyketone functionality.

The C-H stretching vibrations between 2950 and 2850 cm^{-1} are expected for the methyl and methylene groups in the cyclohexyl ring. The gem-dimethyl groups at the C2 position are expected to show a characteristic bending vibration around 1370 cm^{-1} . The C-O stretching vibration of the secondary alcohol is predicted to appear in the fingerprint region, around 1100 cm^{-1} .



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Figure 2: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.^{[4][5][6][7][8]}

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft cloth dampened with a suitable solvent like isopropanol and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
- **Sample Application:** Place a small amount of the **4-Hydroxy-2,2-dimethylcyclohexanone** sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance spectrum. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.0	m	1H	H4
~2.5-2.2	m	2H	H3
~2.0-1.8	m	2H	H5
~1.7	m	2H	H6
~1.2	s	3H	C2-CH ₃ (axial)
~1.0	s	3H	C2-CH ₃ (equatorial)
Variable	br s	1H	OH

Note: This data is predicted and may vary from experimental values. The distinction between axial and equatorial methyl groups is based on conformational analysis and may not be resolved in a room temperature spectrum.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **4-Hydroxy-2,2-dimethylcyclohexanone** shows distinct signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (H4) is expected to be the most downfield of the ring protons, appearing as a multiplet around 4.0 ppm due to coupling with the adjacent methylene protons. The protons on the carbons adjacent to the carbonyl group (H3) are also expected to be deshielded and appear as a multiplet in the range of 2.5-2.2 ppm. The remaining methylene protons on the ring (H5 and H6) will appear as complex multiplets further upfield.

A key feature of the spectrum is the presence of two singlets for the two methyl groups at the C2 position, predicted around 1.2 and 1.0 ppm. These protons do not have any adjacent protons to couple with, hence they appear as singlets. The chemical shift difference between the axial and equatorial methyl groups is expected due to the anisotropic effect of the carbonyl group. The hydroxyl proton is expected to appear as a broad singlet with a variable chemical shift, depending on the concentration and temperature of the sample.

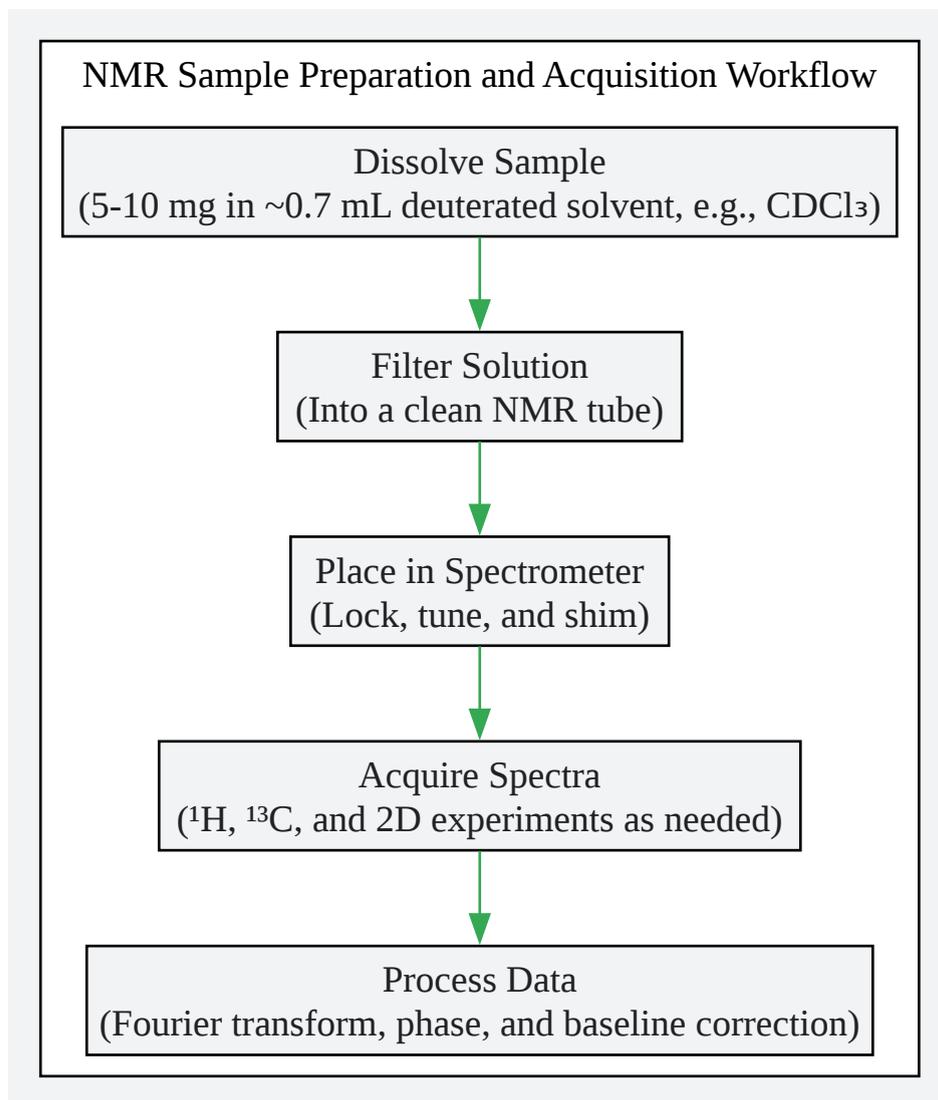
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~215	C1 (C=O)
~68	C4 (CH-OH)
~50	C3 (CH ₂)
~45	C2 (C(CH ₃) ₂)
~35	C5 (CH ₂)
~30	C6 (CH ₂)
~28	C2-CH ₃
~25	C2-CH ₃

Note: This data is predicted and may vary from experimental values.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C1) is the most deshielded and will appear significantly downfield, around 215 ppm. The carbon attached to the hydroxyl group (C4) is also deshielded and is predicted to have a chemical shift of approximately 68 ppm. The quaternary carbon at the C2 position is expected around 45 ppm. The remaining methylene carbons of the ring (C3, C5, and C6) will have chemical shifts in the upfield region, as will the two methyl carbons.



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Figure 3: General workflow for NMR sample preparation and data acquisition.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound is as follows:^[9]^[10]^[11]^[12]

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-2,2-dimethylcyclohexanone** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Ensure the sample is fully dissolved.

- **Filtering:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is collected.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually applied to simplify the spectrum to singlets for each carbon.
- **Data Processing:** The raw FID data is processed by Fourier transformation to obtain the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected to produce the final presentable spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

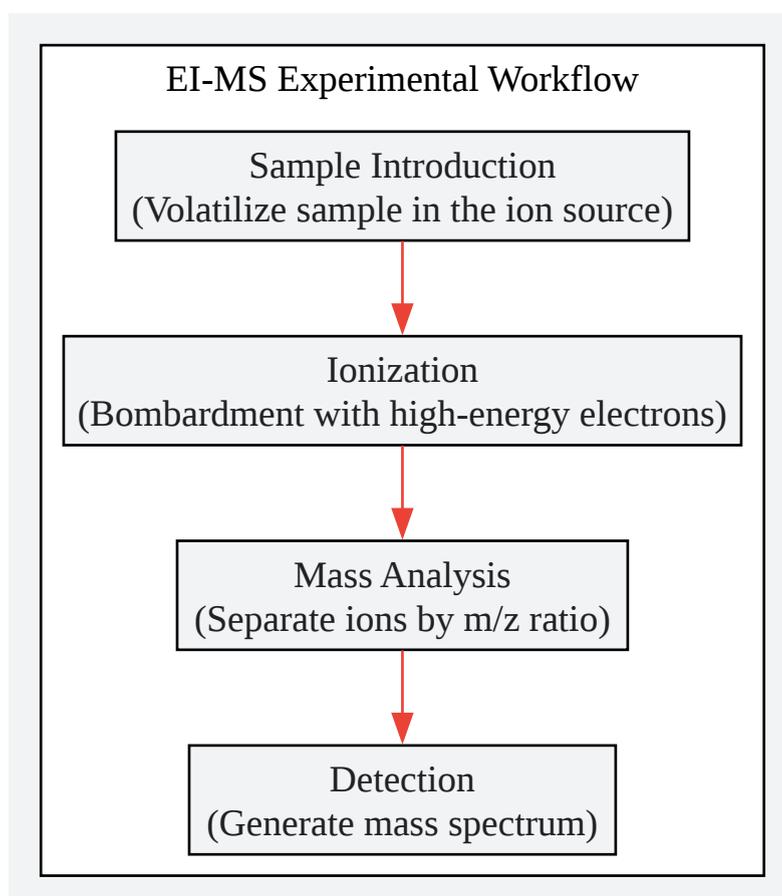
- Molecular Formula: C₈H₁₄O₂
- Molecular Weight: 142.10 g/mol
- Predicted [M]⁺• (m/z): 142
- Key Predicted Fragments (m/z): 127 ([M-CH₃]⁺), 124 ([M-H₂O]⁺•), 99, 83, 71, 55, 43

Note: This data is predicted and may vary from experimental values.

Interpretation of the Mass Spectrum

In electron ionization (EI) mass spectrometry, the molecular ion peak ($[M]^+\bullet$) for **4-Hydroxy-2,2-dimethylcyclohexanone** is predicted at m/z 142. The fragmentation of cyclic ketones and alcohols follows characteristic pathways.

A common fragmentation for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 124 ($[M-H_2O]^+\bullet$). Alpha-cleavage is a dominant fragmentation pathway for ketones. [13] For this molecule, cleavage of the bond between C1 and C2 or C1 and C6 would lead to the formation of various acylium ions. Loss of a methyl group from the molecular ion would result in a fragment at m/z 127 ($[M-CH_3]^+$). Further fragmentation of the ring can lead to a variety of smaller fragments, with the base peak likely being a stable carbocation.



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Figure 4: Simplified workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds.^{[14][15][16][17][18]}

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is then vaporized under high vacuum.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion, which can then undergo fragmentation.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of **4-Hydroxy-2,2-dimethylcyclohexanone**. The predicted IR, ^1H NMR, ^{13}C NMR, and mass spectra, along with their detailed interpretations, provide a valuable resource for the identification and characterization of this molecule. The inclusion of standardized experimental protocols offers practical guidance for researchers seeking to acquire such data. While predicted data is a powerful tool in the absence of experimental spectra, it should be used in conjunction with other analytical techniques for unambiguous structure elucidation. The principles and workflows described herein are broadly applicable to the spectroscopic analysis of other small organic molecules.

References

- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [\[Link\]](#)
- Chemsigma. (n.d.). **4-hydroxy-2,2-diMethylcyclohexanone** [123214-39-1]. Retrieved from [\[Link\]](#)

- ACD/Labs. (n.d.). NMR Prediction. Retrieved from [\[Link\]](#)
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [\[Link\]](#)
- Mestrelab. (n.d.). Download NMR Predict. Retrieved from [\[Link\]](#)
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [\[Link\]](#)
- NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). HMDB. Retrieved from [\[Link\]](#)
- AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [\[Link\]](#)
- ACD/Labs. (n.d.). NMR Predictors. Retrieved from [\[Link\]](#)
- Nanalysis. (n.d.). NMR Sample Preparation. Retrieved from [\[Link\]](#)
- Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [\[Link\]](#)
- PerkinElmer. (n.d.). ChemDraw. Retrieved from [\[Link\]](#)
- University of Manitoba. (n.d.). NMR Sample Preparation. Retrieved from [\[Link\]](#)
- American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor. Retrieved from [\[Link\]](#)
- University of California, Davis. (n.d.). Sample Preparation. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Human Metabolome Database. Retrieved from [\[Link\]](#)
- NIST. (2009, February 11). The NIST Chemistry Webbook. Retrieved from [\[Link\]](#)
- PubChem. (2006, May 4). NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Modgraph. (n.d.). NMRPredict Desktop. Retrieved from [\[Link\]](#)
- NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [\[Link\]](#)
- Journal of Chemical Education. (n.d.). Identification of methylcyclohexanones by NMR. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Hydroxy-2-methylcyclohexanone. Retrieved from [\[Link\]](#)
- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [\[Link\]](#)
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Mechanism and application studies a¹H NMR spectra of cyclohexanone. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- YouTube. (2021, July 13). Interpretation of IR spectra (alcohols, amines and carbonyl compounds). Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidencyclohexanone derivatives. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved from [\[Link\]](#)
- NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [\[Link\]](#)
- Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Electron ionization. Retrieved from [\[Link\]](#)
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [\[Link\]](#)

- PubChem. (n.d.). 4-Hydroxycyclohexanone. Retrieved from [[Link](#)]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [[Link](#)]
- CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [[Link](#)]
- YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [[Link](#)]
- ChemAxon. (n.d.). NMR Predictor. Retrieved from [[Link](#)]
- S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [[Link](#)]
- Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [[Link](#)]
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [[Link](#)]

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Sources

- 1. 1 h nmr spectrum using chemdraw | PPTX [[slideshare.net](#)]
- 2. [m.youtube.com](#) [[m.youtube.com](#)]
- 3. [reddit.com](#) [[reddit.com](#)]
- 4. [agilent.com](#) [[agilent.com](#)]
- 5. [youtube.com](#) [[youtube.com](#)]
- 6. [s4science.at](#) [[s4science.at](#)]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [[wiki.anton-paar.com](#)]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. organomation.com [organomation.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 16. Foodball [foodmetabolome.org]
- 17. Visualizer loader [nmrdb.org]
- 18. PROSPRE [prospre.ca]
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